molecular formula C14H14N2 B11943909 2-Methylbenzaldehyde phenylhydrazone CAS No. 59473-50-6

2-Methylbenzaldehyde phenylhydrazone

Cat. No.: B11943909
CAS No.: 59473-50-6
M. Wt: 210.27 g/mol
InChI Key: UHDNVXKNEGVXBE-RVDMUPIBSA-N
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Description

2-Methylbenzaldehyde phenylhydrazone (CAS: N/A; molecular formula: C₁₄H₁₄N₂) is a hydrazone derivative synthesized via the condensation of 2-methylbenzaldehyde (o-tolualdehyde) with phenylhydrazine. Its crystal structure has been characterized as monoclinic with the space group P-1, featuring a planar hydrazone moiety (N–N=C–C) and a dihedral angle of 6.90° between the aromatic rings .

Properties

CAS No.

59473-50-6

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]aniline

InChI

InChI=1S/C14H14N2/c1-12-7-5-6-8-13(12)11-15-16-14-9-3-2-4-10-14/h2-11,16H,1H3/b15-11+

InChI Key

UHDNVXKNEGVXBE-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C=NNC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbenzaldehyde phenylhydrazone typically involves the condensation reaction between 2-methylbenzaldehyde and phenylhydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Methylbenzaldehyde+Phenylhydrazine2-Methylbenzaldehyde phenylhydrazone+Water\text{2-Methylbenzaldehyde} + \text{Phenylhydrazine} \rightarrow \text{this compound} + \text{Water} 2-Methylbenzaldehyde+Phenylhydrazine→2-Methylbenzaldehyde phenylhydrazone+Water

Industrial Production Methods: The use of continuous flow reactors and automated synthesis systems can enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone back to the parent aldehyde and phenylhydrazine.

    Substitution: The phenylhydrazone group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve electrophilic reagents like halogens or sulfonyl chlorides.

Major Products:

Scientific Research Applications

2-Methylbenzaldehyde phenylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbenzaldehyde phenylhydrazone involves the formation of a stable hydrazone linkage, which can interact with various molecular targets. The compound can undergo homolysis of the N-N and C-N bonds, leading to the formation of free radicals. These radicals can participate in further chemical reactions, contributing to the compound’s reactivity and potential biological activity .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenylhydrazones

Compound Substituents on Aldehyde Space Group Dihedral Angle (°) Synthesis Method Reference
2-Methylbenzaldehyde PHZ 2-CH₃ P-1 6.90 Condensation with phenylhydrazine
4-Methoxybenzaldehyde PHZ 4-OCH₃ N/A N/A Reflux in ethanol
2-Nitrobenzaldehyde PHZ 2-NO₂ P21/c 15.4 Slow evaporation from ethanol
Salicylaldehyde PHZ 2-OH N/A N/A Microwave-assisted synthesis

Key Observations :

  • Steric Effects : The 2-methyl group in 2-methylbenzaldehyde PHZ introduces steric hindrance, reducing planarity compared to 4-methoxy derivatives .
  • Crystallography : Unlike 2-nitrobenzaldehyde PHZ (P21/c), 2-methylbenzaldehyde PHZ crystallizes in the P-1 space group, indicating distinct packing arrangements .
  • Synthesis : Most phenylhydrazones are synthesized via condensation under reflux, but microwave methods improve yields for electron-rich aldehydes (e.g., salicylaldehyde) .

Table 2: Antifungal and Antioxidant Activities

Compound Biological Activity EC₅₀/IC₅₀ (µg/mL) Mechanism/Notes Reference
2-Methylbenzaldehyde PHZ Not reported N/A Limited studies
Benzimidazole PHZ (6f) Antifungal (Rhizoctonia solani) 1.20 Disrupts fungal cell membranes
Carbonic Acid Ester PHZ (5H1) Antifungal (R. solani) 1.91 Electron-withdrawing groups enhance activity
Salicylaldehyde PHZ (3a) Antioxidant (DPPH• scavenging) 12.5 ± 0.3 Stabilizes free radicals via resonance

Key Observations :

  • Antifungal Activity : 2-Methylbenzaldehyde PHZ lacks reported antifungal efficacy, whereas benzimidazole and carbonic acid ester derivatives show potent activity (EC₅₀ < 2 µg/mL) due to electron-withdrawing substituents .
  • Antioxidant Activity : Salicylaldehyde PHZ derivatives outperform 2-methylbenzaldehyde analogs, as hydroxyl groups enhance radical stabilization .

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